molecular formula C13H16N2O2 B3846323 1-[3-(2-Methoxyphenoxy)propyl]imidazole

1-[3-(2-Methoxyphenoxy)propyl]imidazole

Cat. No.: B3846323
M. Wt: 232.28 g/mol
InChI Key: COBDMVDDVIZGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Methoxyphenoxy)propyl]imidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features an imidazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities, linked via a propyl chain to a 2-methoxyphenoxy moiety . The imidazole ring is a key pharmacophore present in a wide array of therapeutic agents due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . This structural framework is particularly relevant for researchers developing new bioactive molecules. Compounds containing phenoxypropylimidazole substructures have been investigated in the synthesis of complex pharmaceutical agents, including ranolazine, an anti-angina medication . As such, this compound serves as a valuable synthetic intermediate or a lead compound for the development of potential therapeutic agents targeting various diseases. Its applications extend to being a building block in the synthesis of more complex heterocyclic systems and in structure-activity relationship (SAR) studies. This product is designated For Research Use Only. It is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-5-2-3-6-13(12)17-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBDMVDDVIZGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 3 2 Methoxyphenoxy Propyl Imidazole

Retrosynthetic Analysis and Key Precursor Identification for 1-[3-(2-Methoxyphenoxy)propyl]imidazole

A retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections that simplify the structure into readily available precursors.

C-N Bond Disconnection: The most logical primary disconnection is at the bond between the imidazole (B134444) ring's nitrogen (N-1) and the propyl chain. This breaks the molecule into the imidazole nucleus and a 3-(2-methoxyphenoxy)propyl electrophile.

C-O Bond Disconnection: The second key disconnection is the ether linkage in the side chain. This further simplifies the propyl side chain into a three-carbon dielectrophile and 2-methoxyphenol.

Based on this analysis, the key precursors for the synthesis are identified as:

Imidazole: A five-membered aromatic heterocycle that serves as the core nucleus.

2-Methoxyphenol (Guaiacol): The phenolic component that provides the substituted aromatic ring.

A Three-Carbon Linker: A propane (B168953) unit with two reactive functional groups, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane, which acts as the bridge between the imidazole and phenoxy moieties.

This retrosynthetic approach suggests two main forward synthetic pathways: first attaching the propyl linker to the imidazole followed by reaction with 2-methoxyphenol, or first attaching the linker to 2-methoxyphenol followed by alkylation of imidazole.

Optimized Synthetic Pathways for the Core Imidazole Nucleus Derivatization

The derivatization of the imidazole core primarily involves N-alkylation, a well-established transformation in heterocyclic chemistry. To synthesize this compound, the imidazole anion is typically generated in situ and reacted with a suitable alkylating agent, such as 1-bromo-3-(2-methoxyphenoxy)propane.

Optimization of this N-alkylation step focuses on maximizing yield and minimizing side products, such as N-3 alkylation or bis-alkylation. Key parameters include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are effective for deprotonating imidazole. Alternatively, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents like acetonitrile (B52724) or DMF can also facilitate the reaction, often with improved safety profiles. google.comnih.gov For instance, processes for producing N-alkylimidazoles have been developed that utilize alkali particles with a specific surface area to improve reaction yields. google.com The use of copper catalysts, such as Cu(OAc)₂, has also been reported to facilitate N-alkylation of related heterocyclic systems, offering another potential pathway for optimization. nih.gov

Table 1: Comparison of Conditions for N-Alkylation of Imidazoles and Related Heterocycles

Catalyst/Base Solvent Temperature Notes Source
K₂CO₃ (powdery) N,N-dimethylacetamide -10°C High yield (93%) but base is hygroscopic and difficult to handle. google.com
K₃PO₄ Dry DMF Room Temp. -> Heat Used in a one-pot, Cu-catalyzed synthesis of N-alkyl benzimidazoquinazolinones. nih.gov
CuI Acetonitrile Room Temp. Copper-mediated synthesis of highly substituted imidazoles. nih.gov
Sodium Salt Toluene-DMF Boiling Used for alkylation of 1,2,4-triazole (B32235) with (3-chloropropyl)trimethoxysilane. researchgate.net

Strategies for Propyl Chain Elongation and 2-Methoxyphenoxy Group Introduction

The construction of the 3-(2-methoxyphenoxy)propyl side chain and its attachment to the imidazole ring can be achieved through several strategic approaches.

Strategy 1: Sequential Alkylation This common strategy involves two sequential nucleophilic substitution reactions.

Formation of 1-(3-halopropyl)imidazole: Imidazole is first reacted with an excess of a 1,3-dihalopropane (e.g., 1,3-dibromopropane) under basic conditions. Careful control of stoichiometry is required to favor the mono-alkylated product over the quaternized bis-imidazole byproduct.

Williamson Ether Synthesis: The resulting 1-(3-halopropyl)imidazole is then used to alkylate 2-methoxyphenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.

Strategy 2: Pre-formation of the Side Chain This alternative approach reverses the order of reactions.

Synthesis of 1-halo-3-(2-methoxyphenoxy)propane: 2-Methoxyphenol is first reacted with a 1,3-dihalopropane via a Williamson ether synthesis to form the complete side-chain precursor.

N-Alkylation of Imidazole: The resulting 1-halo-3-(2-methoxyphenoxy)propane is then used to alkylate imidazole, as described in section 2.2. A similar synthesis has been documented where a hydroxypropyl-imidazole is reacted with a substituted benzyl (B1604629) chloride in the presence of powdered potassium hydroxide. prepchem.com

Strategy 3: Chain Elongation from Smaller Units While less direct for this specific target, general chain elongation methods could be adapted. For example, one could start with an N-substituted imidazole containing a shorter chain with a terminal functional group (e.g., an aldehyde or ester). The chain could then be elongated carbon by carbon or by larger fragments using classic organic reactions such as the Wittig reaction followed by reduction, or Grignard reactions with synthons like ethylene (B1197577) oxide. youtube.com A three-step cycle involving dehydration, hydroformylation, and hydrogenation can be used for controlled C1-elongation of linear carbon chains. acs.org

Stereoselective Synthesis Approaches for Analogues and Chiral Resolution (if applicable)

The parent compound, this compound, is achiral. However, chiral analogues can be readily designed by introducing a stereocenter, for example, by placing a substituent on the propyl chain. The synthesis of such chiral analogues would require stereoselective methods or the resolution of a racemic mixture.

Stereoselective Synthesis: An enantioselective synthesis could be achieved by using a chiral starting material, such as a chirally-substituted 3-carbon linker. Alternatively, an asymmetric reaction could be employed, for instance, the asymmetric reduction of a ketone precursor on the propyl chain to generate a chiral alcohol. Recently, catalytic enantioselective synthesis of axially chiral imidazoles has been achieved through cation-directed desymmetrization, a strategy that could potentially be adapted for creating novel chiral imidazole-based ligands and catalysts. nih.gov

Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers using chiral resolution techniques. wikipedia.org

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for separating enantiomers of imidazole derivatives. Polysaccharide-based chiral columns have proven effective for this purpose under various mobile phase modes (polar organic, normal, and reversed). researchgate.net

Capillary Electrophoresis: Cyclodextrin-capillary zone electrophoresis (CD-CZE) is another highly efficient technique. Neutral cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can act as chiral selectors, forming transient diastereomeric inclusion complexes with the enantiomers, which allows for their separation based on differential mobility. nih.gov This method has been successfully applied to resolve N-imidazole derivatives, achieving baseline separation. nih.gov

Table 2: Optimized Conditions for Chiral Separation of N-Imidazole Derivatives by CD-CZE

Parameter Condition Result Source
Chiral Selector 7.5-12.5 mM HP-α-CD or HP-β-CD Efficient enantiomeric resolutions nih.gov
Buffer 50 mM phosphate buffer, pH 2.5 Optimal separation nih.gov
Temperature 25 °C High resolution factors nih.gov
Applied Field 0.50 kV/cm Resolution factors (Rs) > 1.70 nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound and Related Derivatives

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry for synthesizing imidazole derivatives. researchgate.net It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. orientjchem.orgresearchgate.net This technique can be applied to both the N-alkylation step and the Williamson ether synthesis.

Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. One-pot syntheses of substituted imidazoles have been successfully carried out under solvent-free conditions, showing advantages like high yields and mild reaction conditions. asianpubs.org The use of water as a green solvent is also highly desirable. wjbphs.com Eco-friendly aqueous approaches have been reported for the synthesis of imidazole-based hybrids. nih.gov

Use of Benign and Reusable Catalysts: Replacing hazardous reagents and stoichiometric catalysts with more benign and recyclable alternatives is crucial.

Biocatalysts: Natural, inexpensive, and biodegradable catalysts like lemon juice have been used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Heterogeneous Catalysts: Solid catalysts such as zeolites (e.g., ZSM-11) can be used to promote the synthesis of imidazoles under solvent-free conditions. nih.gov These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. Similarly, derivatized magnetic nanoparticles have been employed as efficient and recyclable catalysts for imidazole synthesis. rsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Imidazoles

Reaction Type Conventional Method Green Alternative Advantages of Green Method Source
Imidazole Synthesis Reflux in organic solvents (e.g., ethanoic acid) for 1-6 hours. Microwave irradiation for 7-10 minutes. Reduced reaction time, increased yield (>70%), energy efficiency. orientjchem.orgresearchgate.net
Multicomponent Condensation Transition metal catalysts in organic solvents. Lemon juice as a biocatalyst in ethanol. Inexpensive, biodegradable, non-toxic catalyst, easy work-up. researchgate.net
Multicomponent Condensation Homogeneous catalysts. ZSM-11 zeolite catalyst under solvent-free conditions. Reusable catalyst, no solvent waste, high catalytic activity. nih.gov

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis of 1 3 2 Methoxyphenoxy Propyl Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Resonances

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-[3-(2-Methoxyphenoxy)propyl]imidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom and the connectivity between them.

One common synthetic route to similar compounds involves the reaction of an imidazole (B134444) with a substituted propyl halide. researchgate.net For example, the synthesis of N-(3-trimethoxysilylpropyl)imidazole involves reacting imidazole with (3-chloropropyl)trimethoxysilane. researchgate.net The characterization of such products by ¹H NMR confirms the successful attachment of the propyl chain to the imidazole ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Imidazole H-2~7.6-8.0singletThe most deshielded imidazole proton.
Imidazole H-4/H-5~7.0-7.2doublet/doubletProtons on the imidazole ring.
Methoxy (B1213986) (-OCH₃)~3.8-3.9singletCharacteristic shift for a methoxy group on an aromatic ring.
Phenoxy -CH₂-~4.0-4.2tripletMethylene (B1212753) group attached to the phenoxy oxygen.
Propyl -CH₂-~2.0-2.3quintetCentral methylene group of the propyl chain.
Imidazole -CH₂-~4.1-4.3tripletMethylene group attached to the imidazole nitrogen.
Aromatic (Phenoxy)~6.8-7.2multipletProtons on the 2-methoxyphenyl ring.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole and phenyl rings would resonate at distinct chemical shifts. The fast tautomerization that can occur in the imidazole ring can sometimes lead to broadened or even unobservable ¹³C NMR signals for the involved carbon atoms in solution. mdpi.com

Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. In the context of this compound, electrospray ionization (ESI) would likely be used to generate a protonated molecular ion [M+H]⁺.

Although specific mass spectrometry data for this compound is not detailed in the provided search results, the fragmentation pathways of related imidazole and triazole derivatives have been studied. nih.gov The fragmentation of the molecular ion would be expected to occur at the weakest bonds, providing valuable structural information. Common fragmentation patterns for similar molecules involve the cleavage of the alkyl chain and the loss of neutral molecules.

Table 2: Predicted Key Fragmentation Ions for this compound

m/z Value Proposed Fragment Notes
247.12[M+H]⁺Protonated molecular ion.
123.08[C₇H₇O₂]⁺Fragment corresponding to the 2-methoxyphenoxy group.
125.10[C₆H₉N₂]⁺Fragment corresponding to the 3-(imidazol-1-yl)propyl cation.
81.07[C₄H₅N₂]⁺Fragment corresponding to the imidazolylmethyl cation.
68.08[C₃H₄N₂]⁺Fragment corresponding to the imidazole ring.

Note: These are predicted m/z values for the most common isotopes.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, which in turn enables the calculation of the elemental composition, confirming the molecular formula of the compound.

X-ray Crystallography and Solid-State Conformational Analysis

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous imidazole derivatives provide insights into the potential solid-state conformation. For example, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals that the imidazole and phenyl rings are rotated relative to each other. nih.gov In other substituted imidazoles, intermolecular interactions such as hydrogen bonding and π-π stacking play a significant role in the crystal packing. researchgate.net

Quantum Chemical Calculations for Prediction of Electronic Structure, Reactivity, and Acidity/Basicity Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties. nih.govnp-mrd.org These methods can be used to calculate the electronic structure, optimized geometry, and reactivity parameters of this compound.

DFT calculations can provide insights into the distribution of electron density within the molecule, which is crucial for understanding its reactivity. The molecular electrostatic potential (MEP) map, for instance, can identify the regions most susceptible to electrophilic and nucleophilic attack. np-mrd.org For imidazole derivatives, the nitrogen atoms are typically the most electron-rich sites. np-mrd.org

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net The acidity and basicity of the molecule, represented by its pKa values, can also be estimated through computational methods. The imidazole ring has both an acidic proton (on the nitrogen) and basic nitrogen atoms, and their pKa values will be influenced by the electron-donating or -withdrawing nature of the substituents.

Table 3: Predicted Properties from Quantum Chemical Calculations for this compound

Property Predicted Value/Information Significance
HOMO-LUMO Gap~4-6 eVIndicates the electronic stability and reactivity of the molecule.
Dipole Moment~3-5 DebyeReflects the overall polarity of the molecule.
pKa (Imidazole NH)~14-15Acidity of the N-H proton.
pKa (Imidazole N)~6-7Basicity of the unprotonated nitrogen atom.
Molecular Electrostatic PotentialNegative potential around nitrogen atoms, positive potential around the imidazole NH.Predicts sites for electrophilic and nucleophilic attack.

Note: These are estimated values based on calculations for similar molecules.

Conformational Dynamics and Energy Landscape Profiling via Molecular Dynamics Simulations

While X-ray crystallography provides a static picture of the molecule in the solid state, molecular dynamics (MD) simulations can be used to explore the conformational dynamics and energy landscape of this compound in a more realistic environment, such as in solution.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the molecule moves and changes its shape over time. For a flexible molecule like this compound, with several rotatable bonds in the propyl linker, MD simulations can identify the most stable conformations and the energy barriers between them. beilstein-journals.org

The results of MD simulations can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its conformational coordinates. beilstein-journals.org This allows for the identification of low-energy conformers that are likely to be populated at a given temperature. Such studies on related imidazole ligands have shown that they can adopt helical shapes with a turn around a central functional group. beilstein-journals.org Understanding the conformational preferences of this compound is essential for predicting its interactions with biological targets or other molecules.

Structure Activity Relationship Sar and Ligand Design Principles for 1 3 2 Methoxyphenoxy Propyl Imidazole Analogues

Rational Design of Structural Analogues Based on Computational Predictions and Cheminformatics

The rational design of analogues of 1-[3-(2-Methoxyphenoxy)propyl]imidazole heavily relies on computational and cheminformatics tools to predict the therapeutic potential and properties of novel compounds. researchgate.netcresset-group.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the structural features of compounds with their biological activities. researchgate.netnih.gov For instance, a 3D-QSAR model developed for a series of imidazole (B134444) derivatives against breast cancer cell lines yielded a Partial Least Squares (PLS) regression model with a correlation coefficient (r²) of 0.81 and a predictive ability (q²) of 0.51, demonstrating the utility of such models in predicting compound activity. nih.gov

Computational methods are also crucial for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, drug-likeness, and potential toxicity profiles, which helps in prioritizing candidates for synthesis and further testing. cresset-group.com Molecular docking simulations are used to identify the putative binding site and predict the binding mode of ligands within the target receptor. nih.gov In the case of H₃R antagonists, 3D models of the receptor, often built through comparative modeling using templates like bovine rhodopsin, allow for the characterization of binding schemes. nih.gov These models help in understanding how ligands interact with key amino acid residues, guiding the design of new derivatives with improved affinity and selectivity. nih.govcresset-group.com

Impact of Imidazole Ring Substitutions on Molecular Interactions and Binding Potential

The imidazole ring is a cornerstone of many H₃R ligands, largely due to its presence in the endogenous agonist, histamine. wikipedia.orgmdpi.com However, the unsubstituted imidazole moiety has been associated with challenges, including the inhibition of cytochrome P450 (CYP) enzymes and poor blood-brain barrier penetration. wikipedia.orgnih.gov Consequently, research has focused on substitutions on the imidazole ring and its bioisosteric replacement to mitigate these issues while retaining or enhancing binding affinity. wikipedia.orgnih.gov

Modifications to the imidazole ring can significantly alter a compound's interaction with the H₃R. For example, fusing the imidazole ring with other aromatic systems, as in phenanthro[9,10-d]imidazoles, can enhance the stability of the corresponding radical cation and broaden the range of accessible redox potentials, which is a key property for catalysts. nih.gov Theoretical calculations have shown that effective conjugation between the imidazole ring and substituent aromatic groups can lead to a significant withdrawal of charge densities on the imidazole nitrogen donor atom, influencing its interaction capabilities. run.edu.ng In the context of H₃R antagonists, the imidazole moiety typically interacts with key residues in the binding pocket, such as aspartate (D114) and glutamate (B1630785) (E206), through ionic interactions or hydrogen bonds. mdpi.comnih.gov Altering the electronic properties and steric bulk of the imidazole ring through substitution directly impacts the strength and nature of these crucial molecular interactions, thereby modulating the binding potential. nih.govrun.edu.ng

Influence of Propyl Chain Modifications on Ligand-Target Recognition Mechanisms

The propyl chain in this compound acts as a flexible linker or spacer connecting the imidazole headgroup with the phenoxy tail. The length and rigidity of this aliphatic chain are critical determinants of ligand-target recognition and binding affinity. nih.gov

Studies on various H₃R antagonists have demonstrated that the length of this linker is finely tuned for optimal receptor engagement. For instance, in a series of dual-acting ligands targeting melatonin (B1676174) receptors alongside the H₃R, compounds with shorter spacers like propyl or ethyl chains showed no affinity for the melatonin receptors. nih.gov Elongating the alkyl chain to a pentyl linker was necessary to achieve good affinity, suggesting that the linker length dictates the positioning of the imidazole group within the binding pocket, potentially moving it to a more favorable region and avoiding negative interactions. nih.gov Similarly, in a series of acetyl- and propionyl-phenoxyalkyl derivatives targeting the H₃R, compounds with a pentylene chain generally exhibited higher binding affinity than those with a hexylene chain. mdpi.com These findings underscore that modifications to the propyl chain's length directly influence how the ligand spans the distance between key interaction points within the receptor, thereby affecting its recognition and binding mechanism.

Compound ClassLinker LengthObservation on AffinityReference
Dual Melatonin/H₃R LigandsPropyl/EthylNo affinity for MT₁R and MT₂R nih.gov
Dual Melatonin/H₃R LigandsPentylGood Kᵢ values for hMT₁R and hMT₂R nih.gov
Acetyl/Propionyl-Phenoxyalkyl DerivativesPentyleneHigher binding affinity to hH₃R mdpi.com
Acetyl/Propionyl-Phenoxyalkyl DerivativesHexyleneLower binding affinity compared to pentylene mdpi.com

Role of the 2-Methoxyphenoxy Moiety and Substituent Effects on Theoretical Binding Affinity

The 2-methoxyphenoxy moiety serves as the lipophilic/aromatic region in the classic H₃R antagonist pharmacophore, playing a crucial role in anchoring the ligand to a specific region of the receptor. wikipedia.org Substitutions on this phenyl ring can significantly modulate the compound's properties, including lipophilicity, electronic character, and steric profile, which in turn affects binding affinity and antagonist potency. nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent intellectual property or toxicity issues associated with an existing chemical scaffold. nih.govnih.gov These techniques are particularly relevant in H₃R antagonist research, where the imidazole core has been linked to undesirable effects like CYP450 enzyme inhibition. wikipedia.orgnih.gov

A primary goal has been the replacement of the imidazole ring with other heterocycles to create non-imidazole H₃R antagonists. wikipedia.orgnih.gov Studies have shown that replacing the imidazole moiety with a piperidine (B6355638) ring can be successful in certain structural classes, particularly ether derivatives, leading to compounds that maintain high in vitro affinity and show potent in vivo activity. nih.gov For example, the piperidine analogue of ciproxifan (B1662499) maintained a high pKᵢ value of 8.4. nih.gov Scaffold hopping has been guided by computational tools to fragment existing lead compounds and search databases for bioisosteric replacements. cresset-group.com This approach has led to the design of novel H₃R ligands with improved ADME properties and reduced toxicity profiles. cresset-group.com The replacement of a core framework with a new scaffold allows for exploration of novel chemical space while preserving the key pharmacophoric features required for receptor binding. nih.gov

Original MoietyBioisosteric ReplacementResulting Compound ClassObservationReference
Imidazole RingPiperidine RingNon-imidazole ether derivativesMaintained high in vitro affinity (pKᵢ up to 8.4) nih.gov
Imidazole RingVarious HeterocyclesNon-imidazole H₃R antagonistsAvoided potential CYP450 interactions nih.gov

Allosteric Modulation Concepts in the Design of this compound Derivatives

Allosteric modulation represents an innovative approach in drug design, where ligands bind to a site on the receptor that is topographically distinct from the orthosteric site bound by the endogenous ligand. nih.govnih.gov This can offer enhanced subtype selectivity and a more nuanced control over receptor activity. nih.gov While many H₃R ligands are designed as competitive antagonists for the orthosteric site, the principles of allostery are being explored in the design of their derivatives.

The design of allosteric modulators for GPCRs, including the H₃R, involves identifying novel binding sites and developing compounds that can stabilize specific receptor conformations. nih.gov For instance, some piperidine and piperazine (B1678402) derivatives of guanidines have been found to interact with both orthosteric and allosteric binding sites on the H₃R. mdpi.com The concept has been successfully applied to other receptors, such as the metabotropic glutamate 2 (mGlu2) receptor, where compounds featuring a 2-methoxyphenoxy group have been identified as novel allosteric potentiators. nih.gov These modulators can shift the potency of the endogenous agonist without activating the receptor on their own. nih.gov The application of these concepts to this compound derivatives could lead to the development of molecules with unique pharmacological profiles, potentially offering advantages in terms of safety and efficacy by fine-tuning, rather than simply blocking, receptor signaling. nih.govnih.gov

Mechanistic Investigations of 1 3 2 Methoxyphenoxy Propyl Imidazole S Biological Target Engagement in Preclinical Models

In Vitro Enzyme Inhibition and Activation Studies of 1-[3-(2-Methoxyphenoxy)propyl]imidazole

No specific data from in vitro enzyme inhibition or activation assays for this compound are available in the public domain. While the imidazole (B134444) moiety is a component of molecules known to inhibit enzymes, such as certain antifungal agents, there is no published research detailing which, if any, enzymes are modulated by this particular compound.

Receptor Binding and Modulation Assays in Cell-Free and Recombinant Systems

There is no available information from receptor binding or modulation assays for this compound. The interaction of this compound with specific receptors has not been characterized in published preclinical studies.

Interactions with Ion Channels and Transporters in Preclinical Cellular Models

Specific data on the interaction of this compound with ion channels or transporters in preclinical cellular models could not be located. Although high-throughput screening methods exist to assess the effects of compounds on various ion channels, medchemexpress.comnih.govresearchgate.netcriver.commetrionbiosciences.com no such screening data for this compound have been made public.

Modulation of Cellular Signaling Pathways in Defined Cell Lines

There are no published studies detailing the modulation of specific cellular signaling pathways by this compound in any defined cell lines. Pathway analysis is a common method to understand a compound's mechanism of action, but this has not been reported for the specified molecule. researchgate.netnih.govnih.gov

Proteomic and Metabolomic Profiling of Cellular Responses to this compound (in cell-based and in vivo animal models)

No proteomic or metabolomic profiling studies have been published for cell-based or in vivo animal models treated with this compound. Therefore, there is no data on the global changes in protein and metabolite levels in response to this compound.

Advanced Analytical Methodologies for Research on 1 3 2 Methoxyphenoxy Propyl Imidazole in Complex Biological Matrices

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Research Analysis in In Vitro and Ex Vivo Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the accurate quantification of 1-[3-(2-Methoxyphenoxy)propyl]imidazole in diverse biological matrices. This highly sensitive and specific technique is indispensable for pharmacokinetic and metabolic studies in both in vitro (e.g., cell cultures, microsomal incubations) and ex vivo (e.g., plasma, tissue homogenates) models.

Method development begins with the optimization of both chromatographic separation and mass spectrometric detection. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. The selection of the analytical column, such as a C18 column, and the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing an additive like formic acid) are critical for achieving sharp peak shapes and adequate retention of the target analyte, separating it from endogenous matrix components.

For detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is standard for this class of compounds. The instrument is set to multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity. In this mode, a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference.

Sample preparation is a critical step to ensure method robustness and accuracy. For plasma or serum samples, a straightforward protein precipitation with acetonitrile is often sufficient. nih.gov For more complex matrices like tissue homogenates, solid-phase extraction (SPE) may be required to remove interfering substances and concentrate the analyte.

Validation of the LC-MS/MS method is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. springernature.com A typical validated method for a small molecule like this compound would demonstrate high sensitivity, with a lower limit of quantification (LLOQ) in the low ng/mL range, excellent linearity across a wide concentration range, and acceptable precision and accuracy. nih.govyoutube.com

ParameterTypical Specification for LC-MS/MS MethodRationale
Instrumentation UHPLC coupled to a Triple Quadrupole MS with ESI sourceProvides high separation efficiency, sensitivity, and specificity.
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidEnsures good peak shape and ionization efficiency in positive ESI mode.
Detection Mode Multiple Reaction Monitoring (MRM), Positive IonizationMaximizes sensitivity and selectivity by monitoring a specific parent-product ion transition.
Sample Prep Protein Precipitation (for plasma) or SPE (for tissues)Removes proteins and interferents that can suppress ionization and clog the system.
LLOQ 1-10 ng/mLSufficient sensitivity for typical preclinical pharmacokinetic studies.
Linearity (r²) >0.99Demonstrates a proportional response across the quantification range.
Accuracy/Precision Within ±15% (±20% at LLOQ)Ensures the reliability and reproducibility of the quantitative data.

This interactive table summarizes typical parameters for a validated LC-MS/MS method for quantifying a small molecule like this compound in biological samples, based on established practices for similar compounds. nih.govspringernature.comyoutube.comresearchgate.net

Application of High-Resolution Mass Spectrometry for Metabolite Identification and Pathway Mapping (Preclinical)

Understanding the metabolic fate of this compound is crucial for preclinical research. High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, is the primary tool for identifying potential metabolites. nih.gov Unlike the targeted approach of triple quadrupole MS, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.gov

In these studies, the parent compound is incubated with in vitro systems like liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes. nih.gov Samples are also collected from in vivo preclinical models (e.g., rat urine or plasma) following administration of the compound. nih.gov

The analytical workflow involves LC-HRMS analysis of these samples. The resulting data is processed to find potential metabolites by searching for predicted biotransformations (e.g., oxidation, demethylation, glucuronidation) and by comparing treated samples to control samples. The high mass accuracy allows for the generation of a chemical formula for each potential metabolite.

To confirm the structure, tandem mass spectrometry (MS/MS) is performed on the metabolite ions. The fragmentation pattern of a metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification. For example, a mass shift of +15.9949 Da would indicate an oxidation (addition of an oxygen atom), and the fragmentation data would help determine if this occurred on the imidazole (B134444) ring, the propyl linker, or the methoxyphenoxy moiety.

Common metabolic pathways for compounds containing methoxy-phenyl and imidazole groups include O-demethylation, aromatic or aliphatic hydroxylation, and subsequent phase II conjugation with glucuronic acid or sulfate (B86663). nih.gov

BiotransformationMass Change (Da)Potential Metabolite of this compound
Oxidation +15.9949Hydroxylation on the phenyl or imidazole ring.
Di-oxidation +31.9898Formation of two hydroxyl groups or a carboxylic acid.
O-Demethylation -14.0157Conversion of the methoxy (B1213986) group to a hydroxyl group.
Glucuronidation +176.0321Conjugation of a glucuronic acid to a hydroxylated metabolite.
Sulfation +79.9568Conjugation of a sulfate group to a hydroxylated metabolite.

This interactive table outlines potential phase I and phase II metabolic transformations for this compound, based on common metabolic pathways for similar chemical structures. nih.gov

Chromatographic Techniques for Separation and Purification of Analogues and Impurities in Research Samples

The chemical purity of a research compound is paramount for the reliability of biological data. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of bulk batches of this compound and for separating it from structurally similar analogues or process-related impurities. taylorfrancis.com

Developing a robust separation method often requires screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier) to achieve optimal resolution between the main compound and its impurities. taylorfrancis.comyoutube.com For impurities that are difficult to separate due to very similar polarity, orthogonal chromatographic techniques can be employed. Hydrophilic Interaction Chromatography (HILIC) is particularly useful for separating polar compounds that are poorly retained in RP-HPLC. nih.gov Supercritical Fluid Chromatography (SFC) offers another orthogonal separation mechanism and is well-suited for the purification of polar compounds like those containing an imidazole moiety. nih.gov

For the isolation of specific impurities or analogues for structural identification, preparative HPLC is used. youtube.com This technique uses larger columns and higher flow rates to handle larger quantities of material, allowing for the collection of fractions containing the purified compounds of interest. These isolated compounds can then be subjected to structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Microcalorimetry and Surface Plasmon Resonance (Biacore) for Studying Binding Kinetics and Thermodynamics

To understand how this compound interacts with its putative biological target (e.g., a protein or enzyme), biophysical techniques that measure binding affinity, kinetics, and thermodynamics are essential.

Surface Plasmon Resonance (SPR) , commercially available as Biacore systems, is a label-free optical technique used to study molecular interactions in real-time. novuslight.com In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response. rsc.org This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rates (koff/kon). nih.gov

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. rsc.org In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (KD), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) of binding can be calculated, providing a complete thermodynamic profile of the interaction. rsc.org

TechniqueKey Parameters MeasuredInformation Provided
Surface Plasmon Resonance (SPR) kon (association rate), koff (dissociation rate), KD (affinity)Provides kinetic and equilibrium binding data, useful for understanding how quickly a compound binds and how long it stays bound. nih.gov
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), n (stoichiometry)Provides a complete thermodynamic profile, revealing the driving forces (enthalpic vs. entropic) of the binding interaction. rsc.org

This interactive table compares the key outputs of SPR and ITC, two primary biophysical methods for characterizing the binding of a small molecule like this compound to its target.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies in Research Cell Models

Visualizing the distribution of this compound within a cell is key to understanding its mechanism of action. Since most small molecules like this are not intrinsically fluorescent, advanced imaging techniques are required.

Fluorescence Microscopy: A common approach is to create a fluorescent analogue of the compound. This involves chemically attaching a small, bright fluorophore to the this compound molecule, a strategy used for other small molecule inhibitors. rsc.orgnih.gov Care must be taken to ensure the fluorescent tag does not significantly alter the compound's biological activity or distribution. springernature.com Using confocal fluorescence microscopy, researchers can then image the fluorescently-tagged compound in live or fixed cells. nih.govyoutube.com Co-localization experiments, using specific fluorescent markers for organelles (e.g., mitochondria, endoplasmic reticulum), can reveal if the compound accumulates in a particular subcellular compartment. nih.gov

Label-Free Imaging Techniques: To avoid the potential artifacts of fluorescent tagging, label-free methods are gaining prominence. novuslight.comaltium.netConfocal Raman Microscopy is a powerful technique that can identify molecules based on their unique vibrational fingerprint. nih.govrsc.org By acquiring a Raman spectrum at each pixel, a chemical map can be generated showing the distribution of the unlabeled parent compound within the cell, distinguishing it from cellular components like lipids and proteins. rsc.orgoptica.org

Imaging Mass Spectrometry: Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) offer another label-free approach with very high spatial resolution. nih.govspringernature.com This method can detect the compound or a stable isotope-labeled version of it, allowing for its visualization within cellular structures. springernature.comnih.gov These mass spectrometry imaging methods provide unambiguous chemical identification directly correlated with spatial location. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-[3-(2-Methoxyphenoxy)propyl]imidazole?

The synthesis involves multi-step reactions, starting with nucleophilic substitution or cross-coupling to attach the 2-methoxyphenoxy and propyl groups to the imidazole core. Key steps include reflux conditions (80–120°C) with catalysts like K₂CO₃ or Pd-based systems for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Accelerated stability studies using HPLC or LC-MS under stressed conditions (e.g., 40–80°C, pH 1–13) identify degradation products. For example, imidazole derivatives degrade via hydrolysis of the methoxy group under acidic conditions, requiring stabilization with buffered solvents .

Q. Which analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, while elemental analysis validates stoichiometry .

Q. How do substituents on the imidazole ring influence reactivity?

Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at the propyl chain, while electron-withdrawing groups (e.g., nitro) stabilize the imidazole ring but reduce solubility. Steric effects from bulky substituents may hinder reaction yields .

Q. What pharmacopeial standards apply to impurity profiling?

Follow guidelines like the European Pharmacopoeia (EP) for impurity thresholds (e.g., ≤0.5% total impurities). Use reverse-phase HPLC with reference standards to quantify byproducts such as unreacted intermediates or oxidation derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Replicate studies using standardized assays (e.g., MIC for antimicrobial activity) and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Cross-reference literature from PubMed/Scopus to identify confounding variables like solvent choice or cell-line specificity .

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR)?

Single-crystal X-ray diffraction reveals dihedral angles between the imidazole and aromatic rings, impacting π-π stacking with biological targets. For example, a 66.35° angle in analogous compounds optimizes interactions with enzyme active sites .

Q. What reaction conditions improve selectivity in functionalizing the propyl chain?

Use protecting groups (e.g., tert-butyldimethylsilyl) for the imidazole nitrogen during alkylation. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity, achieving >90% yield for the 1-substituted product .

Q. How can computational modeling guide lead optimization?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cytochrome P450. For instance, the methoxyphenoxy group may occupy hydrophobic pockets, while the imidazole nitrogen coordinates catalytic metal ions .

Q. What role do enantiomers play in biological activity?

Chiral chromatography (e.g., Chiralpak IC) separates enantiomers. In vitro assays on separated isomers can reveal stereospecific effects, as seen in carbazole derivatives where (R)-configurations show 10-fold higher kinase inhibition .

Q. How are metabolites identified in pharmacokinetic studies?

High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 258.1106 Da) identifies metabolites. Liver microsome assays detect phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation) .

Q. What synthetic modifications enhance bioavailability?

Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the propyl chain. Prodrug strategies, such as esterification of the imidazole nitrogen, improve membrane permeability and metabolic stability .

Q. How do intermolecular interactions affect crystallization?

Strong hydrogen bonds (N–H⋯N, R²₂(16) motifs) and π-π stacking (3.8–4.2 Å distances) stabilize crystal lattices. Solvent choice (e.g., DMF/EtOH) influences polymorphism, critical for patenting and formulation .

Q. What assays evaluate the compound’s potential as a kinase inhibitor?

Use fluorescence-based ADP-Glo™ assays for kinase activity screening. Dose-response curves (IC₅₀) and selectivity profiling against kinase panels (e.g., PKIS) identify off-target effects .

Q. How can SAR studies optimize anticancer activity?

Modify the methoxyphenoxy group to halogenated or alkylated analogs. In vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., MCF-7) paired with apoptosis markers (Annexin V) reveal mechanisms like caspase-3 activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxyphenoxy)propyl]imidazole
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Methoxyphenoxy)propyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.